molecular formula C23H15F2N3O B2986709 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326910-09-1

5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2986709
CAS No.: 1326910-09-1
M. Wt: 387.39
InChI Key: FZPMLCLRTUVUCU-UHFFFAOYSA-N
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Description

The compound 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a bicyclic core combining pyrazole and pyrazine rings. Its structure features a 2,4-difluorobenzyl substituent at position 5 and a naphthalen-1-yl group at position 2. These substituents confer distinct electronic and steric properties:

  • The 2,4-difluorobenzyl group enhances metabolic stability via fluorine's electron-withdrawing effects and resistance to oxidative metabolism .

Below, it is compared to structurally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

CAS No.

1326910-09-1

Molecular Formula

C23H15F2N3O

Molecular Weight

387.39

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C23H15F2N3O/c24-17-9-8-16(20(25)12-17)14-27-10-11-28-22(23(27)29)13-21(26-28)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2

InChI Key

FZPMLCLRTUVUCU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=C(C=C(C=C5)F)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolopyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Naphthalene Ring: This step often involves a Suzuki or Heck coupling reaction, where a naphthylboronic acid or naphthyl halide is coupled with the pyrazolopyrazine intermediate.

    Substitution with the 2,4-Difluorobenzyl Group: This final step can be accomplished through a nucleophilic substitution reaction, where the pyrazolopyrazine-naphthalene intermediate reacts with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the pyrazolopyrazine core, potentially leading to the formation of dihydropyrazolopyrazine derivatives.

    Substitution: The 2,4-difluorobenzyl group can be involved in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or ammonia in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydropyrazolopyrazine derivatives.

    Substitution: Substituted pyrazolopyrazine derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Medicine

In medicine, research has focused on its potential therapeutic applications. The compound’s structure suggests it could be effective in targeting specific biological pathways, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic structure.

Mechanism of Action

The mechanism of action of 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key analogs and their molecular properties are summarized in Table 1.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Average Mass Key Features
Target Compound 5: 2,4-difluorobenzyl; 2: naphthalen-1-yl C24H16F2N3O 415.41* High lipophilicity (naphthyl), dual fluorine substitution
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)... 5: 2-fluorobenzyl; 2: 4-fluorophenyl; 3: hydroxymethyl C20H15F2N3O2 367.36 Hydroxymethyl increases polarity; monofluorinated aryl groups
2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2: 4-fluorophenyl C12H8FN3O 245.21 Minimal substituents; low molecular weight
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 5: 4-methoxyphenyl; 2: phenyl C19H14N3O2 316.34 Pyrimidinone core; methoxy enhances electron density

*Calculated based on substituents and core structure.

Key Observations:
  • Lipophilicity : The target compound's naphthalen-1-yl group contributes to higher lipophilicity compared to phenyl or fluorophenyl analogs, which may enhance blood-brain barrier penetration or protein binding .
  • Electron Effects: Fluorine substitutions (e.g., 2,4-difluorobenzyl vs.
  • Polarity : Hydroxymethyl or methoxy groups (e.g., ) introduce hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability.

Pharmacokinetic and Metabolic Stability

  • However, this also limits their utility as prodrugs .
  • GSH Reactivity : The target compound’s fully aromatic core (vs. dihydro forms) may increase electrophilicity, necessitating evaluation of GSH adduct formation for toxicity profiling .

Biological Activity

The compound 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo[1,5-a]pyrazine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology and inflammation. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step organic reactions. For the specific compound , synthetic pathways often include the reaction of appropriate naphthalene derivatives with difluorobenzyl moieties under controlled conditions to yield the desired pyrazinone structure. The characterization of synthesized compounds is usually confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. For instance:

  • Compound 5j , a related derivative, was shown to selectively inhibit the growth of H322 lung cancer cells containing a mutated p53 gene in a dose-dependent manner. This inhibition was linked to the induction of apoptosis in these cells while demonstrating minimal toxicity towards normal vascular endothelial cells (HUVECs) at concentrations up to 40 µM .
  • The potential mechanism involves the activation of apoptotic pathways characterized by nuclear condensation and fragmentation, which are hallmarks of apoptosis. This suggests that similar derivatives may exhibit comparable effects against various cancer cell lines.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazolo[1,5-a]pyrazines have been investigated for their anti-inflammatory properties:

  • Certain derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The IC50 values for some compounds were reported as low as 0.04 µmol, indicating strong anti-inflammatory potential comparable to standard drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity:

  • Modifications on the benzyl and naphthalene rings can significantly influence the pharmacological profile. For example, substituents that enhance electron density on the aromatic systems may improve binding affinity to biological targets.
  • The presence of fluorine atoms has been noted to enhance metabolic stability and bioavailability, making derivatives more effective in biological assays.

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrazine derivatives:

  • In Vitro Studies : Compounds were tested against various cancer cell lines including A549 and H322. Results demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
  • In Vivo Models : Animal models have also been employed to assess the anti-tumor efficacy of these compounds. One study indicated significant tumor reduction in mice treated with pyrazolo[1,5-a]pyrazine derivatives compared to controls.

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